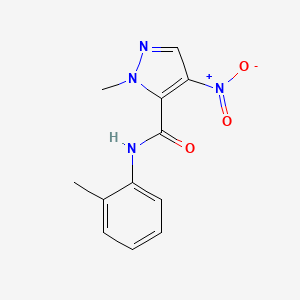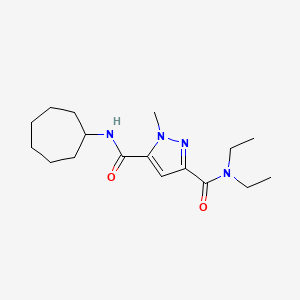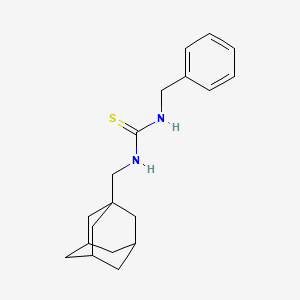
1-methyl-N-(2-methylphenyl)-4-nitro-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-N-(2-methylphenyl)-4-nitro-1H-pyrazole-5-carboxamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a nitro group, a carboxamide group, and a methylphenyl group. Its molecular formula is C12H12N4O3.
Preparation Methods
The synthesis of 1-methyl-N-(2-methylphenyl)-4-nitro-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Carboxamide Formation: The nitrated pyrazole is then reacted with an appropriate carboxylic acid derivative to form the carboxamide group.
Methylation: Finally, the compound is methylated at the nitrogen atom to yield the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-N-(2-methylphenyl)-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-N-(2-methylphenyl)-4-nitro-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-methylphenyl)-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Methyl-N-(2-methylphenyl)-4-nitro-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
1-Methyl-N-(2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxamide: Similar structure but with the carboxamide group at the 3-position.
1-Methyl-N-(2-methylphenyl)-4-amino-1H-pyrazole-5-carboxamide: Similar structure but with an amino group instead of a nitro group.
1-Methyl-N-(2-methylphenyl)-4-chloro-1H-pyrazole-5-carboxamide: Similar structure but with a chloro group instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12N4O3 |
|---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
2-methyl-N-(2-methylphenyl)-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C12H12N4O3/c1-8-5-3-4-6-9(8)14-12(17)11-10(16(18)19)7-13-15(11)2/h3-7H,1-2H3,(H,14,17) |
InChI Key |
FPTBPLDHNAREMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=NN2C)[N+](=O)[O-] |
solubility |
>39 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![13-(difluoromethyl)-4-[(5-methyl-3-nitropyrazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10957880.png)
![N'-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-N,N-dimethylimidoformamide](/img/structure/B10957882.png)
![5-bromo-2-(difluoromethoxy)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide](/img/structure/B10957886.png)
![1-cyclohexyl-3-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]urea](/img/structure/B10957891.png)

![4-[3-(dimethylamino)propyl]-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10957900.png)
![2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate](/img/structure/B10957906.png)
![2-(4-Fluorophenyl)-7-(thiophen-2-yl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10957911.png)


![4-butyl-5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10957939.png)

![9-Tert-butyl-2-(furan-2-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10957964.png)
